(4-(2,5-Dimethylphenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone
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Overview
Description
The compound “(4-(2,5-Dimethylphenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also includes a thiadiazole ring, which is a type of heterocycle .
Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, a related compound, 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, exhibited antidepressant-like effects in mice forced swim test (FST), indicating a possible interaction with serotonin type 3 (5-HT3) receptors .Scientific Research Applications
Molecular Interaction Studies
One study focuses on the molecular interaction of specific antagonists with the CB1 cannabinoid receptor, employing conformational analysis to explore the binding interactions and develop unified pharmacophore models. This research suggests that certain conformers have the proper orientation and electrostatic character to bind to the CB1 receptor, proposing regions in space that might contribute to antagonist activity or inverse agonist activity, depending on the interaction with the receptor (Shim et al., 2002).
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial activity of derivatives involving piperazine and thiadiazole moieties. These compounds show moderate to good antimicrobial activity against various bacterial and fungal strains. The creation of such derivatives involves different synthetic approaches, aiming to develop novel antimicrobial agents with potential clinical applications (Mhaske et al., 2014), (Al-Wahaibi et al., 2021).
Anticancer Activity
Research into the anticancer activity of compounds containing the thiadiazole and piperazine units has shown promising results. Some derivatives have been evaluated for their ability to inhibit cancer cell growth, demonstrating potent anti-proliferative activity against various cancer cell lines. This line of research is crucial for the development of new anticancer agents (Manasa et al., 2020).
Mechanism of Action
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at the synaptic cleft (the gap between neurons) and terminates signal transmission. It is thus involved in the propagation of nerve impulses .
Mode of Action
Similar compounds have been found to inhibit ache, preventing the breakdown of acetylcholine and increasing both the level and duration of the neurotransmitter’s action . This can enhance cholinergic neurotransmission .
Biochemical Pathways
By inhibiting AChE, these compounds increase the concentration of acetylcholine in the synaptic cleft, enhancing the stimulation of cholinergic neurons .
Pharmacokinetics
These compounds have shown acceptable pharmacokinetic profiles, suggesting potential for further investigation as therapeutic agents .
Result of Action
This can have various effects depending on the specific neurons being stimulated .
Properties
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-(3-methyl-1,2,4-thiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-11-4-5-12(2)14(10-11)19-6-8-20(9-7-19)16(21)15-17-13(3)18-22-15/h4-5,10H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOGDSVEMNBRLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=NC(=NS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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